molecular formula C6H9ClN2O2 B166438 2-Maleimidoethylamine hydrochloride CAS No. 134272-64-3

2-Maleimidoethylamine hydrochloride

Cat. No. B166438
M. Wt: 176.6 g/mol
InChI Key: NJQOCRDPGFWEKA-UHFFFAOYSA-N
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Description

2-Maleimidoethylamine hydrochloride, also known as N-(2-Aminoethyl)maleimide hydrochloride, is a thiol reactive cross-linking agent used in the preparation of heparin hydrogels . It is commonly utilized as a crosslinking agent to form covalent bonds between polymeric precursors .


Synthesis Analysis

The synthesis of 2-Maleimidoethylamine hydrochloride involves the reaction of N-(2-((tert-Butoxycarbonyl)amino)ethyl)maleimide with 4 M HCl in ethyl acetate. The mixture is stirred for 8 hours at room temperature. The addition of diethyl ether at 0 °C provides the title compound as a white precipitate .


Molecular Structure Analysis

The molecular formula of 2-Maleimidoethylamine hydrochloride is C6H9ClN2O2 . The molecular weight is 176.6 g/mol .


Chemical Reactions Analysis

2-Maleimidoethylamine hydrochloride is a heterobifunctional linker for introducing a maleimide function into the widely used NOSu-modified fluorescent labels .

Scientific Research Applications

1. Genotoxic Impurity Quantification

2-Maleimidoethylamine hydrochloride is used in the quantification of genotoxic impurities in pharmaceutical compounds. A research study by Zate, Kothari, and Lokhande (2017) developed a gas chromatography-mass spectrometry (GCMS) method for quantifying genotoxic impurities like 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in active pharmaceutical ingredients. This method shows high specificity, accuracy, and precision for detecting impurities at ppm levels (Zate et al., 2017).

2. Antibacterial Activity Exploration

In a study by Igarashi and Watanabe (1992), N-Substituted 2-[(2-acylaminophenyl)thio]maleimides underwent Michael type intramolecular cyclization to produce benzothiazine dicarboximides, which exhibited significant antibacterial activity against Gram-positive bacteria. This indicates potential applications of maleimide derivatives, including 2-maleimidoethylamine hydrochloride, in antibacterial drug development (Igarashi & Watanabe, 1992).

3. Application in Drug Molecule Fabrication

Mandal et al. (2017) discussed the use of maleimides in the hydroarylation process with aryl carboxylic acids, creating 3-aryl succinimides. These succinimides are often found in drug molecules, showing the utility of maleimide compounds in drug synthesis (Mandal et al., 2017).

4. Regenerative Medicine Applications

Maleimide cross-linking chemistry, as used in engineered polyethylene glycol-maleimide matrices, shows promise in regenerative medicine. Phelps et al. (2012) demonstrated that maleimide cross-linking improves reaction efficiency and offers versatile design variations for cell delivery and in situ applications (Phelps et al., 2012).

5. Bioconjugation Applications

Maleimides, including 2-maleimidoethylamine hydrochloride, are used for the site-selective modification of proteins. Renault et al. (2018) reviewed the diverse applications of maleimides in bioconjugation, noting their use in creating immunotoxins and antibody-drug conjugates in cancer therapies (Renault et al., 2018).

Safety And Hazards

Handling 2-Maleimidoethylamine hydrochloride requires caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

2-Maleimidoethylamine hydrochloride has been used in the preparation of heparin hydrogels . It may have potential applications in the field of materials science and bioengineering, although specific future directions are not detailed in the available literature.

properties

IUPAC Name

1-(2-aminoethyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-2H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQOCRDPGFWEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622575
Record name 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Maleimidoethylamine hydrochloride

CAS RN

134272-64-3
Record name N-(2-Aminoethyl)maleimide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134272-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Chin, S Tada, MH Tsai, Y Ito, SC Luo - Analytical Chemistry, 2020 - ACS Publications
In this study, we demonstrated an electrochemical aptasensor for calmodulin (CaM) detection and the peptide sequence (YWDKIKDFIGG) is obtained from in vitro ribosome display …
Number of citations: 15 pubs.acs.org
Y Feng, Z Zhou, D McDougald, RL Meshaw… - Nuclear medicine and …, 2021 - Elsevier
… A solution of Boc 2 -iso-SGMTB (10 mg, 1 eq, 15.3 μmol), 2-maleimidoethylamine hydrochloride (3.2 mg, 1.2 eq, 18.4 μmol) and N, N-diisopropylethylamine (DIPEA, 3 mg, 4 μL, 1.5 eq, …
Number of citations: 16 www.sciencedirect.com
D Rettke, C Danneberg, TA Neuendorf… - Journal of Materials …, 2022 - pubs.rsc.org
The soft colloidal probe (SCP) assay is a highly versatile sensing principle employing micrometer-sized hydrogel particles as optomechanical transducer elements. We report the …
Number of citations: 3 pubs.rsc.org
B Zhu, SC Luo, H Zhao, HA Lin, J Sekine… - Nature …, 2014 - nature.com
… 2-Maleimidoethylamine hydrochloride and 1-ethyl-3-(3-dimethyaminopropyl)-carbodiimide hydrochloride were purchased from Astatech and Tokyo Chemical Industry, respectively. The …
Number of citations: 153 www.nature.com
CA Boswell, J Marik, MJ Elowson… - Journal of Medicinal …, 2013 - ACS Publications
A known limitation of iodine radionuclides for labeling and biological tracking of receptor targeted proteins is the tendency of iodotyrosine to rapidly diffuse from cells following …
Number of citations: 37 pubs.acs.org
W Liu, L Chen, D Yin, Z Yang, J Feng, Q Sun… - Nature …, 2023 - nature.com
… After thorough washing with deionized water and drying with N 2 gas, the wafers were then immersed in a 2-Maleimidoethylamine hydrochloride solution (10 mM in DMF) for 2 h. …
Number of citations: 1 www.nature.com
蔡旻含 - 2019 - tdr.lib.ntu.edu.tw
本實驗設計為利用由核醣體展示技術篩選出對鈣調蛋白(Calmodium, CaM) 具有專一性的多肽來發展電化學偵測系統,希望能藉由系統建立將此偵測技術推廣至其他具疾病診斷因子,例如人體C…
Number of citations: 2 tdr.lib.ntu.edu.tw

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